molecular formula C19H23IN2O2S B11484806 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine

1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine

Cat. No.: B11484806
M. Wt: 470.4 g/mol
InChI Key: GXMKYKDDLPNWJD-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine is an organic compound that features a piperazine ring substituted with a mesityl group and a sulfonyl group attached to a 4-iodophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine typically involves the reaction of 4-iodophenylsulfonyl chloride with 4-mesitylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicate that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
    • Table 1: Anticancer Activity Summary
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung)10.5Induction of apoptosis
    MCF-7 (Breast)15.0Cell cycle arrest at G2/M phase
    HeLa (Cervical)12.3Inhibition of proliferation pathways
  • Antimicrobial Properties
    • Preliminary studies suggest that 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
    • Table 2: Antimicrobial Activity Assessment
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Anti-inflammatory Effects
    • The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Table 3: Anti-inflammatory Activity Results
    TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
    Control1000800
    Compound Treatment300250

Case Studies

  • Case Study on Anticancer Efficacy
    • A study conducted on xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
  • Safety and Toxicity Assessment
    • Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
  • Mechanistic Insights through Molecular Docking
    • Molecular docking studies have revealed potential interactions with specific targets involved in cancer progression, providing insights into the mechanisms underlying its biological activity.

Biological Activity

1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. The presence of the sulfonyl group and the piperazine moiety suggests a range of possible interactions with biological targets, including antibacterial and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C19H23IN2O2S
  • Molecular Weight : 470.4 g/mol
  • IUPAC Name : 1-(4-iodophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide functionality is known for its antibacterial properties, while the piperazine ring is associated with diverse pharmacological effects.

Enzyme Inhibition

Studies indicate that compounds with similar structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase and urease. For instance, a related study demonstrated strong urease inhibition with several synthesized compounds showing IC50 values ranging from 1.13 to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various bacterial strains. Compounds bearing similar structural motifs have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Case Studies

A case study involving the synthesis and evaluation of derivatives similar to this compound highlighted its potential as a lead compound for developing new antibacterial agents. The study utilized various techniques including docking studies and fluorescence measurements to assess binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic properties .

Protein Binding Studies

Fluorescence quenching experiments were conducted to determine the binding affinity of the compound to BSA, which is crucial for understanding its distribution and bioavailability in vivo. The results suggested significant binding interactions, which may enhance its therapeutic efficacy.

Properties

Molecular Formula

C19H23IN2O2S

Molecular Weight

470.4 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine

InChI

InChI=1S/C19H23IN2O2S/c1-14-12-15(2)19(16(3)13-14)21-8-10-22(11-9-21)25(23,24)18-6-4-17(20)5-7-18/h4-7,12-13H,8-11H2,1-3H3

InChI Key

GXMKYKDDLPNWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)C

Origin of Product

United States

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